molecular formula C7H9NO3 B6301082 (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2166118-43-8

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B6301082
CAS No.: 2166118-43-8
M. Wt: 155.15 g/mol
InChI Key: LFYFIPUSMXSACI-SCSAIBSYSA-N
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Description

(6R)-4-Oxo-5-azaspiro[24]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its spiro-fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations, such as using diethylzinc and diiodomethane .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization under optimized conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFIPUSMXSACI-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H](NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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